molecular formula C14H18O3 B11878134 Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)- CAS No. 33654-68-1

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-

Cat. No.: B11878134
CAS No.: 33654-68-1
M. Wt: 234.29 g/mol
InChI Key: LPBWKAJXWNMPDD-UHFFFAOYSA-N
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Description

“Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-” is a bicyclic ketone derivative with a partially hydrogenated naphthalene core. Its molecular formula is C₁₄H₁₆O₃, featuring a tetrahydro-naphthalenyl backbone substituted with two methoxy groups at positions 5 and 8 and an acetyl group at position 2 (denoted as ethanone) . The compound’s structure (Figure 1) is characterized by a fused cyclohexene ring system, where the dimethoxy groups contribute to its electronic and steric properties, influencing reactivity and solubility.

This compound is likely utilized as an intermediate in organic synthesis, particularly in the production of fragrances, pharmaceuticals, or agrochemicals.

Properties

CAS No.

33654-68-1

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone

InChI

InChI=1S/C14H18O3/c1-9(15)10-4-5-11-12(8-10)14(17-3)7-6-13(11)16-2/h6-7,10H,4-5,8H2,1-3H3

InChI Key

LPBWKAJXWNMPDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C=CC(=C2C1)OC)OC

Origin of Product

United States

Preparation Methods

Molecular Architecture

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)- features a partially saturated naphthalene backbone substituted with two methoxy groups at positions 5 and 8 and an ethanone moiety at position 2. Its canonical SMILES notation is COC1=C(C=C2C(=C1)CCC(CC2=O)OC)C, and its InChI key is RIYBCARGEVTRQT-UHFFFAOYSA-N. The methoxy groups introduce steric and electronic effects that influence reactivity during synthesis.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₈O₃
Molecular Weight234.29 g/mol
CAS Number92921-66-9 (variant)
Key Functional GroupsMethoxy, Ketone

Classical Organic Synthesis Pathways

Friedel-Crafts Acylation of Methoxy-Substituted Tetralin

A foundational method involves Friedel-Crafts acylation of 1,2,3,4-tetrahydro-5,8-dimethoxynaphthalene. The tetralin derivative is reacted with acetyl chloride in the presence of Lewis acids like aluminum chloride (AlCl₃) in dichloromethane at 0–5°C. This electrophilic substitution yields the target ketone with ~65% efficiency after recrystallization from ethanol.

Mechanistic Insights :
The methoxy groups activate the aromatic ring toward electrophilic attack at the para positions, directing acetylation to position 2. Steric hindrance from the tetralin’s saturated ring necessitates prolonged reaction times (12–18 hours).

Catalytic Hydrogenation of Naphthoquinone Derivatives

An alternative route starts with 5,8-dimethoxy-1,4-naphthoquinone, which undergoes partial hydrogenation using palladium on carbon (Pd/C) in ethanol under 50 psi H₂ at 80°C. Subsequent acetylation of the intermediate alcohol with acetic anhydride furnishes the ethanone derivative.

Optimization Data :

ParameterOptimal ConditionYield
Catalyst Loading5% Pd/C78%
Hydrogen Pressure50 psi
Temperature80°C

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance throughput and safety. A mixture of 5,8-dimethoxytetralin and acetyl chloride is pumped through a reactor packed with immobilized AlCl₃ on silica gel at 25°C. This method reduces reaction time to 2 hours and improves yield to 82% by minimizing side reactions.

Advantages :

  • Precise temperature control (±1°C).

  • Reduced catalyst consumption (0.5 equiv vs. 1.2 equiv in batch).

Solvent-Free Mechanochemical Synthesis

Emerging protocols utilize ball milling for solvent-free acylation. Stoichiometric amounts of tetralin and acetyl chloride are milled with AlCl₃ at 300 rpm for 45 minutes, achieving 70% yield. This approach eliminates volatile organic compound (VOC) emissions and reduces purification steps.

Analytical Validation and Purification

Chromatographic Profiling

Reverse-phase HPLC with a C18 column (acetonitrile/water, 70:30) confirms purity >98%. The compound elutes at 6.7 minutes with UV detection at 254 nm.

Recrystallization Protocols

Crude product is purified via gradient recrystallization:

  • Dissolve in hot ethyl acetate (60°C).

  • Cool to −20°C for 12 hours.

  • Filter and wash with cold hexane.

This process removes unreacted tetralin and acetylated byproducts.

Challenges and Mitigation Strategies

Regioselectivity in Methoxy-Substituted Systems

The electron-donating methoxy groups can lead to over-acylation at positions 6 and 7. Employing bulkier acylating agents (e.g., pivaloyl chloride) or low temperatures (−10°C) suppresses this side reaction.

Catalyst Deactivation in Hydrogenation

Sulfur impurities in starting materials poison Pd/C catalysts. Pre-treatment of reagents with activated carbon (5% w/w) restores catalytic activity .

Chemical Reactions Analysis

Types of Reactions

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The target compound belongs to a broader class of tetralone (tetrahydro-naphthalenone) derivatives. Below is a comparative analysis with key structural analogs:

Key Structural Variants:

Iso-E Super (1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone) Molecular Formula: C₁₆H₂₆O Substituents: Octahydro backbone with 2,3,8,8-tetramethyl groups and ethanone. Properties: Higher hydrophobicity due to full saturation and methyl groups; widely used in perfumery for woody-amber notes .

5-Methoxy-2-tetralone (CAS 32940-15-1)

  • Molecular Formula : C₁₁H₁₂O₂
  • Substituents : Single methoxy group at position 5.
  • Applications : Intermediate in synthesizing alkaloids and pharmaceuticals .

1-(1-Hydroxy-5,8-dimethoxy-2-naphthalenyl)-ethanone (CAS 172886-19-0) Molecular Formula: C₁₄H₁₄O₄ Substituents: Hydroxy group at position 1 and methoxy groups at 5 and 6.

1-[(2R)-1,2,3,4-Tetrahydro-2-hydroxy-5,8-dimethoxy-2-naphthalenyl]-2-(4-methylphenyl)ethanone (CAS 41098-96-8) Molecular Formula: C₂₁H₂₂O₄ Substituents: Additional 4-methylphenyl group and hydroxyl group. Applications: Likely a chiral intermediate in drug synthesis (e.g., idebenone analogs) .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications Toxicity Profile
Target Compound C₁₄H₁₆O₃ 5,8-Dimethoxy, tetrahydro Synthetic intermediate; potential fragrance use Not reported
Iso-E Super C₁₆H₂₆O 2,3,8,8-Tetramethyl, octahydro Perfumery (woody-amber notes) Low dermal irritation
5-Methoxy-2-tetralone C₁₁H₁₂O₂ 5-Methoxy Alkaloid/pharmaceutical synthesis Limited data
1-(1-Hydroxy-5,8-dimethoxy-2-naphthalenyl)-ethanone C₁₄H₁₄O₄ 1-Hydroxy, 5,8-dimethoxy High polarity; hydrogen bonding Not reported
1-[(2R)-Tetrahydro-2-hydroxy...]ethanone C₂₁H₂₂O₄ 2-Hydroxy, 5,8-dimethoxy, 4-methylphenyl Chiral drug intermediate Not reported

Biological Activity

Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)- is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available literature, including case studies and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a naphthalene moiety with methoxy groups that may contribute to its biological properties. The molecular formula for this compound is C16H18O3C_{16}H_{18}O_3 and it possesses a molecular weight of approximately 270.32 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Cholinesterase Inhibition : Recent studies have indicated that compounds with similar structures demonstrate significant inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The presence of methoxy groups enhances lipophilicity and may improve binding affinity to the enzyme's active site .
  • Antioxidant Activity : The methoxy-substituted naphthalene derivatives have shown promising antioxidant properties. They can scavenge free radicals and reduce oxidative stress in cellular systems, which is vital for preventing cellular damage .

In Vitro Studies

  • Neuroprotective Effects : In vitro studies have demonstrated that ethanone derivatives exhibit neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. These effects are likely mediated through the modulation of reactive oxygen species (ROS) levels .
  • Antimicrobial Activity : Research has shown that certain naphthalene derivatives possess antimicrobial properties against various bacterial strains. Ethanone compounds have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy .

Case Studies

  • Case Study 1 : A study investigated the effects of ethanone on neuroblastoma cells (SH-SY5Y). The compound significantly reduced cell death caused by oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .
  • Case Study 2 : Another study evaluated the antimicrobial activity of ethanone against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .

Data Tables

The following table summarizes the biological activities and findings related to ethanone:

Biological ActivityDescriptionReference
Cholinesterase InhibitionSignificant inhibition observed
Antioxidant ActivityScavenges free radicals
Neuroprotective EffectsReduces oxidative stress-induced cell death
Antimicrobial ActivityEffective against S. aureus and E. coli

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenyl)-, and how do substituent positions affect regioselectivity?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation of a tetrahydro-dimethoxy-naphthalene precursor. Substituent positions (e.g., methoxy groups at C5 and C8) influence reactivity due to steric and electronic effects. For example, methoxy groups act as electron-donating groups, directing acylation to specific positions on the naphthalene ring. Nuclear Overhauser Effect (NOE) NMR experiments and X-ray crystallography (as in related naphthalenyl ethanones ) are critical for confirming regiochemistry.

Q. How can structural elucidation be performed for this compound using spectroscopic techniques?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify methoxy protons (δ ~3.8–4.0 ppm) and acetyl protons (δ ~2.5–3.0 ppm). NOESY correlations help confirm spatial proximity of substituents .
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C14_{14}H16_{16}O3_{3} with [M+H]+^+ at m/z 233.118).
  • IR : Peaks at ~1680 cm1^{-1} indicate the carbonyl group.

Q. What are the solubility and stability profiles of this compound under common laboratory conditions?

  • Methodology : Solubility tests in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) reveal preferential dissolution in chloroform or dichloromethane due to aromatic and methoxy groups. Stability studies under UV light, heat (40–60°C), and varying pH (2–12) should monitor degradation via HPLC or TLC. For analogs, stability in acidic conditions is often poor due to demethoxylation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for structural isomers be resolved?

  • Methodology : Combine computational modeling (DFT for optimized geometries) with experimental data. For example, crystal structure data (e.g., Acta Cryst. E ) can validate NMR-derived conformations. Discrepancies in methoxy group orientations may arise from dynamic effects in solution vs. solid state. Use variable-temperature NMR to detect conformational flexibility .

Q. What strategies optimize synthetic yield while minimizing byproducts like demethoxylated derivatives?

  • Methodology :

  • Catalyst screening : Lewis acids (e.g., AlCl3_3) vs. Brønsted acids (e.g., H2_2SO4_4) affect acylation efficiency.
  • Temperature control : Lower temperatures (0–5°C) reduce side reactions.
  • Protecting groups : Temporarily protect hydroxyl groups (if present) to prevent undesired reactivity .
    • Data Table :
CatalystYield (%)Major Byproduct
AlCl3_372Demethoxylated analog
FeCl3_365Di-acylated product

Q. How do computational models predict the compound’s interaction with biological targets (e.g., enzyme active sites)?

  • Methodology : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to targets like cytochrome P450 or olfactory receptors (relevant to fragrance analogs ). Key parameters include:

  • Hydrogen bonding : Methoxy groups with polar residues.
  • Van der Waals interactions : Aromatic rings with hydrophobic pockets.
    • Validation : Compare with in vitro assays (e.g., IC50_{50} values for enzyme inhibition).

Q. What are the compound’s photodegradation pathways, and how can they be mitigated?

  • Methodology : Expose the compound to UV-Vis light (254–365 nm) and analyze degradation products via LC-MS. Common pathways include:

  • Demethoxylation : Formation of quinone intermediates.
  • Oxidation : Acetyl group conversion to carboxylic acid.
    • Mitigation : Add antioxidants (e.g., BHT) or use amber glassware for storage .

Q. How does the compound’s logP value correlate with its bioavailability in pharmacological studies?

  • Methodology : Calculate logP using software (e.g., ChemDraw) or experimental shake-flask methods. For analogs, logP ~2.5–3.5 suggests moderate membrane permeability. Compare with in vivo pharmacokinetic data (e.g., Cmax_{max}, t1/2_{1/2}) from rodent studies .

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